![molecular formula C17H25N3O4S B5664970 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide, involves several steps including the condensation of appropriate amines with sulfonyl chlorides or other sulfonamide precursors. These synthetic pathways often aim to optimize yields, selectivity, and biological activity of the resulting compounds. For instance, some studies have focused on the synthesis and evaluation of sulfonamide derivatives for their inhibitory activity against AChE and BuChE, as well as their potential as multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been employed to confirm the structures of synthesized compounds. The presence of specific functional groups, such as the morpholinyl group, and their positioning within the molecule significantly influence the compound's ability to interact with target enzymes. Molecular docking studies are also instrumental in predicting the binding affinity of these compounds to enzyme active sites, providing insights into their potential inhibitory mechanisms.
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, including further functionalization, to enhance their biological activity. The reactivity of the sulfonamide group allows for the introduction of additional pharmacophores or modifications to improve solubility, stability, or target specificity. These chemical properties are essential for designing compounds with optimized therapeutic profiles.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, impacting its overall efficacy and safety as a potential therapeutic agent.
Chemical Properties Analysis
The chemical stability, reactivity, and compatibility of sulfonamide derivatives with other pharmaceutical excipients are vital considerations in drug formulation. The chemical properties of these compounds, including their acidity/basicity and potential for hydrolysis or oxidation, affect their shelf life and suitability for various dosage forms.
Propiedades
IUPAC Name |
1-acetyl-N-(3-morpholin-4-ylpropyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)20-8-5-15-13-16(3-4-17(15)20)25(22,23)18-6-2-7-19-9-11-24-12-10-19/h3-4,13,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXZSUZYUKULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


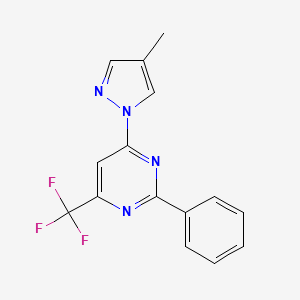

![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
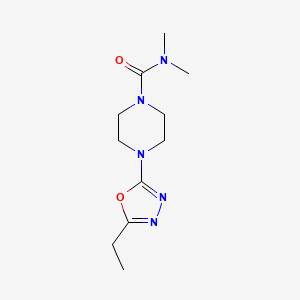
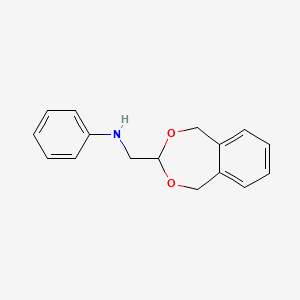
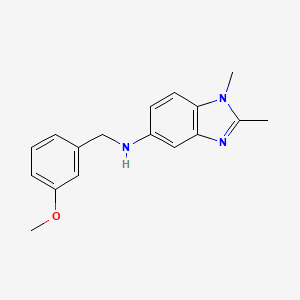
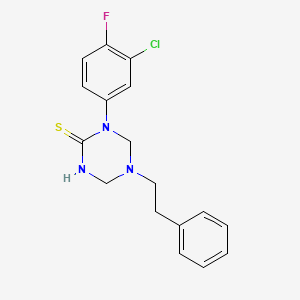
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
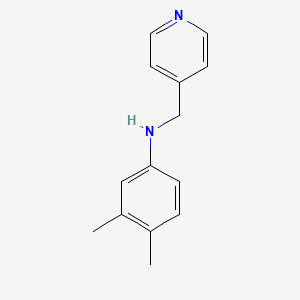
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)
